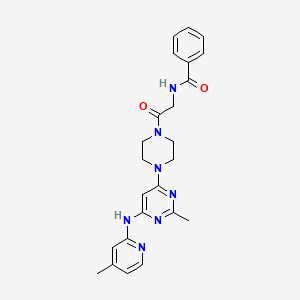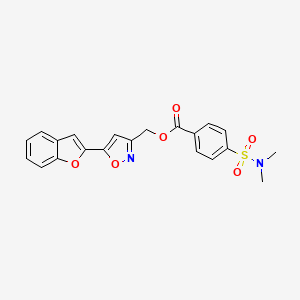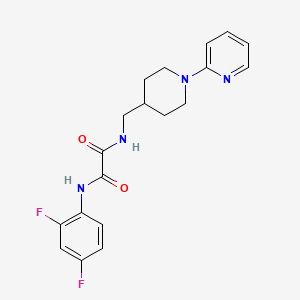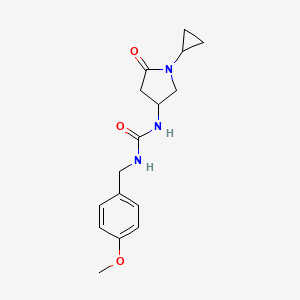![molecular formula C24H19FN6O3S B2505099 Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate CAS No. 1207016-18-9](/img/structure/B2505099.png)
Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate" is a complex organic molecule that likely contains multiple heterocyclic structures, including pyrazole, triazole, and pyrazine rings. These types of compounds are often of interest due to their potential pharmacological activities and the ability to interact with various biological targets .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting with simpler molecules that are built up through various chemical transformations. For instance, the synthesis of ethyl (2E)-3-amino-2-({[(4-benzoyl-1,5-diphenyl-1H-pyrazol-3-yl)carbonyl]amino}carbonothioyl)but-2-enoate involved the reaction of a pyrazole derivative with ammonium thiocyanate and ethyl 3-aminobut-2-enoate . Similarly, other related compounds were synthesized through condensation reactions or by treating certain intermediates with electrophilic reagents .
Molecular Structure Analysis
The molecular structure of such compounds is often characterized using spectroscopic methods like IR, Raman, (1)H NMR, and (13)C NMR, as well as X-ray diffraction. Theoretical calculations using methods like Hartree Fock and Density Functional Theory can also be employed to predict geometric parameters and vibrational frequencies, which can be compared with experimental data for validation .
Chemical Reactions Analysis
The chemical reactivity of these compounds can be quite diverse, depending on the functional groups present. For example, the presence of amino groups can lead to further reactions with electrophiles, while thio groups can participate in nucleophilic substitutions or act as ligands in coordination compounds . The introduction of fluorine atoms, as in the compound of interest, can affect the reactivity and electronic properties of the molecule, potentially leading to unique chemical behaviors.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are determined by their molecular structure. These properties include solubility, melting points, and stability, which can be influenced by the presence of different substituents and the overall molecular conformation. The electronic properties, such as the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also important as they can give insights into the compound's reactivity and potential as a pharmacological agent .
科学的研究の応用
Antimicrobial and Antifungal Applications
Research has shown that derivatives similar to Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, new pyrazole and pyridine derivatives incorporating a thiophene moiety have demonstrated potent antimicrobial activity, with some compounds showing higher efficacy than standard drugs against certain fungal strains (Mabkhot et al., 2016).
Insecticidal Properties
The compound's framework has also been adapted to develop innovative heterocycles with potential insecticidal properties. Research into such compounds has revealed their effectiveness against pests like the cotton leafworm, which is a significant agricultural pest (Fadda et al., 2017).
Molecular Probes and Enzyme Inhibition
Derivatives based on a similar pyrazolo[1,5-a][1,2,4]triazolo framework have been explored as molecular probes, particularly for the A2A adenosine receptor. These compounds have shown high affinity and selectivity, making them useful tools in biochemical research (Kumar et al., 2011). Additionally, such derivatives have been implicated in the study of enzyme inhibition, which is crucial for understanding various biological processes and developing therapeutic agents.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate involves the synthesis of intermediate compounds which are then used to form the final product. The synthesis pathway involves the use of various chemical reactions such as nucleophilic substitution, condensation, and esterification.", "Starting Materials": [ "4-fluorobenzoic acid", "ethyl 2-bromoacetate", "2-mercapto-N-(3-nitrophenyl)acetamide", "sodium hydride", "9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine", "triethylamine", "N,N-dimethylformamide", "acetic acid", "sodium acetate", "ethyl alcohol" ], "Reaction": [ "Step 1: Synthesis of 4-fluorobenzoic acid by the reaction of 4-fluorotoluene with potassium permanganate", "Step 2: Synthesis of ethyl 4-fluorobenzoate by the esterification of 4-fluorobenzoic acid with ethyl alcohol and sulfuric acid", "Step 3: Synthesis of ethyl 2-(4-fluorophenyl)acetate by the reaction of ethyl 4-fluorobenzoate with sodium hydride and ethyl bromoacetate", "Step 4: Synthesis of 2-mercapto-N-(3-nitrophenyl)acetamide by the reaction of 2-mercapto-N-(3-nitrophenyl)acetamide with triethylamine and N,N-dimethylformamide", "Step 5: Synthesis of ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate by the reaction of ethyl 2-(4-fluorophenyl)acetate with 2-mercapto-N-(3-nitrophenyl)acetamide, sodium acetate, and acetic acid, followed by the reaction of the resulting intermediate with 9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-amine and triethylamine" ] } | |
CAS番号 |
1207016-18-9 |
製品名 |
Ethyl 3-(2-((9-(4-fluorophenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamido)benzoate |
分子式 |
C24H19FN6O3S |
分子量 |
490.51 |
IUPAC名 |
ethyl 3-[[2-[[11-(4-fluorophenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H19FN6O3S/c1-2-34-23(33)16-4-3-5-18(12-16)26-21(32)14-35-24-28-27-22-20-13-19(15-6-8-17(25)9-7-15)29-31(20)11-10-30(22)24/h3-13H,2,14H2,1H3,(H,26,32) |
InChIキー |
MIPAJAQGNYHZQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=C(C=C5)F |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pivalamide](/img/structure/B2505021.png)

![5-((3-Fluoro-4-methylphenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2505024.png)


![4-[2-(2,4-Dichlorophenyl)hydrazino]-2-(4-methoxyphenyl)-4-oxo-2-butenoic acid](/img/structure/B2505027.png)


![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-(6-(4-ethoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one](/img/structure/B2505033.png)
![N-Cyclopropyl-N-[(4-fluorophenyl)methyl]-2-[2-formyl-N-methyl-4-(trifluoromethyl)anilino]acetamide](/img/structure/B2505034.png)
![5-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]-4-methyl-1,2,3-thiadiazole hydrobromide](/img/structure/B2505035.png)

